

How to prepare Ac-DNLD-AMC stock solution and working concentrations

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Compound of Interest

Compound Name: Ac-DNLD-AMC

Cat. No.: B10785910

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Application Notes and Protocols: Ac-DNLD-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-AMC is a highly specific, fluorogenic substrate for caspase-3, a critical executioner caspase in the apoptotic pathway. The substrate consists of the tetrapeptide sequence Asp-Asn-Leu-Asp (DNLD) N-terminally protected by an acetyl (Ac) group and C-terminally linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme cleaves the peptide bond between the aspartate (D) residue and AMC. This cleavage releases the AMC fluorophore, which exhibits strong fluorescence with excitation and emission maxima in the range of 340-360 nm and 440-460 nm, respectively.[1] The resulting fluorescence intensity is directly proportional to the caspase-3 activity in the sample, providing a sensitive and continuous assay for quantifying enzymatic function. While **Ac-DNLD-AMC** is a substrate for caspase-3, it's important to note that related caspases, such as caspase-7, may also show some activity towards it.[2]

Data Presentation

The following tables summarize the key quantitative data for **Ac-DNLD-AMC** and recommended concentrations for its use.

Table 1: Physicochemical Properties of **Ac-DNLD-AMC**

Property	Value	Source
Molecular Weight	~675.7 g/mol	[3] [4]
Excitation Maximum (Free AMC)	340-360 nm	[1]
Emission Maximum (Free AMC)	440-460 nm	[1]
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	[3] [5]
Appearance	Lyophilized solid	[1]

Table 2: Recommended Solution Concentrations

Solution Type	Recommended Concentration	Solvent
Stock Solution	1-10 mM	DMSO
Working Concentration	20-100 μ M	Assay Buffer

Experimental Protocols

Materials and Reagents

- **Ac-DNLD-AMC** powder
- Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
- Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
- Purified water (e.g., Milli-Q or equivalent)
- Microcentrifuge tubes
- Pipettes and sterile, filtered pipette tips
- Fluorescence microplate reader or spectrofluorometer

Protocol 1: Preparation of **Ac-DNL-D-AMC** Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration. Adjust the calculations based on the desired final concentration and the amount of lyophilized powder.

- **Equilibration:** Allow the vial of lyophilized **Ac-DNL-D-AMC** powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
- **Calculation:** Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of **Ac-DNL-D-AMC** (MW ~675.7 g/mol):
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (L)} = 0.001 \text{ g} / (0.01 \text{ mol/L} * 675.7 \text{ g/mol}) \approx 0.000148 \text{ L} = 148 \mu\text{L}$
- **Reconstitution:** Add the calculated volume of high-quality DMSO to the vial of **Ac-DNL-D-AMC**.
- **Solubilization:** Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be necessary if precipitation occurs.[\[6\]](#)
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. [\[1\]](#)[\[5\]](#) Avoid repeated freeze-thaw cycles.[\[7\]](#) The stock solution in DMSO is typically stable for at least one month at -20°C and up to six months at -80°C.[\[8\]](#)

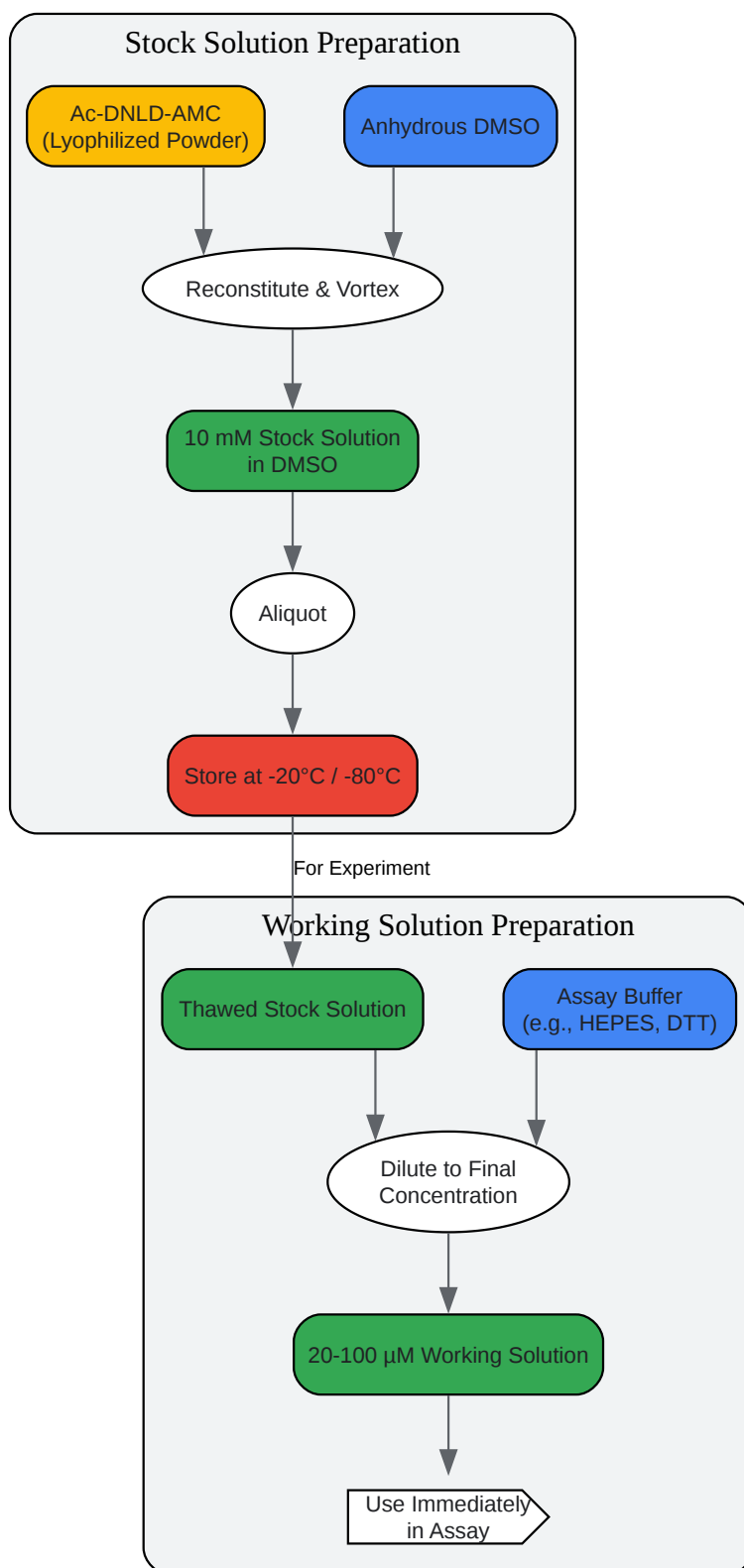
Protocol 2: Preparation of **Ac-DNL-D-AMC** Working Concentrations

This protocol describes the dilution of the stock solution to a final working concentration for use in an enzymatic assay. A final concentration of 50 µM is used as an example.

- **Thawing:** Thaw a single aliquot of the 10 mM **Ac-DNL-D-AMC** stock solution at room temperature, protected from light.

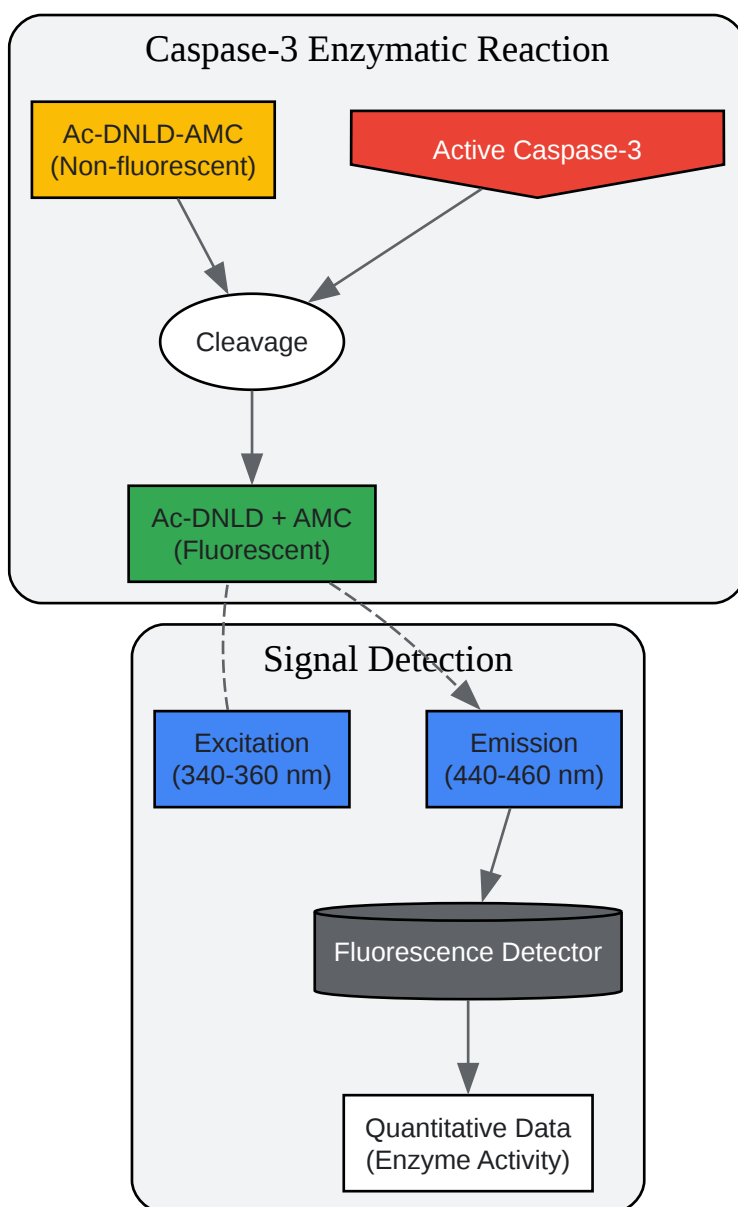
- Assay Buffer Preparation: Prepare the desired volume of assay buffer. A common assay buffer includes components like HEPES, glycerol, and a reducing agent such as DTT. The DTT should be added fresh before use.^[7]
- Dilution: Dilute the 10 mM stock solution into the assay buffer to achieve the final desired working concentration. For example, to prepare 1 mL of a 50 μ M working solution:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $(10,000 \mu\text{M}) * V_1 = (50 \mu\text{M}) * (1000 \mu\text{L})$
 - $V_1 = 5 \mu\text{L}$
 - Add 5 μL of the 10 mM stock solution to 995 μL of assay buffer.
- Mixing: Gently vortex the working solution to ensure it is homogenous.
- Immediate Use: The working solution should be prepared fresh on the day of the experiment and used promptly. Keep the solution on ice and protected from light until it is added to the assay plate.

Mandatory Visualizations



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Caption: Workflow for preparing **Ac-DNLD-AMC** stock and working solutions.



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Caption: Principle of caspase-3 activity detection using **Ac-DNLD-AMC**.

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